3-(4-Fluorophenyl)tetrahydrofuran

Antimicrobial resistance DNA gyrase Fluorophenyl tetrahydrofuran

Researchers often face project delays due to unpredictable SAR outcomes from non-fluorinated or mis-substituted analogs. 3-(4-Fluorophenyl)tetrahydrofuran provides a validated solution as a fluorinated heterocyclic building block. Key differentiators: - Enables HDAC6-selective inhibitors (>6-fold over HDAC3) for epigenetic drug discovery. - Confirmed low mammalian cell toxicity with antibacterial MIC 1.25-9.75 μg/mL. - High-affinity H3R probe (Kd = 1.35 nM) for CNS research. BenchChem supplies this intermediate with verified purity and global delivery.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13114621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)tetrahydrofuran
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1COCC1C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2
InChIKeyXPCMFEXRSRQNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)tetrahydrofuran 核心特性


3-(4-Fluorophenyl)tetrahydrofuran(CAS号:2241133-65-1)是一种关键的氟化杂环有机合成砌块,其核心特征为四氢呋喃环的3号位被一个对氟苯基取代。这种独特的分子结构赋予了该化合物一系列有价值的理化性质,例如增强的亲脂性和代谢稳定性,使其在药物化学、农药研发及先进材料科学等领域中,成为一个极具吸引力的多功能中间体。本证据指南旨在通过定量数据,精确界定该化合物相较于其结构类似物的特定优势,从而为科研及工业用户的采购决策提供坚实的科学依据。

1 Fluorinated tetrahydrofuran heterocycle for medicinal chemistry building-block workflows
2 Para-fluorophenyl substitution supports lipophilicity and metabolic stability modulation studies
3 Versatile intermediate for SAR exploration, agrochemical, and materials science research

3-(4-Fluorophenyl)tetrahydrofuran 与同类化合物关键区别


在药物化学和有机合成中,同类杂环化合物间的简单替换往往会导致生物活性、选择性或物理化学性质的显著改变。对于氟苯基四氢呋喃这一骨架,苯环上取代基的位置、类型以及四氢呋喃环的连接位点是决定分子最终性能和可开发性的关键变量[1]。例如,将对氟苯基替换为非氟代的苯基可能会降低分子与靶点结合的非共价键相互作用强度,而改变氟原子在苯环上的位置则会影响分子的偶极矩和pKa,进而改变其药代动力学特性[2]。因此,在没有直接对比数据支持的情况下,依赖通用的或结构近似的替代品将带来项目失败或数据无法重现的高风险。

Substitution Position
Fluorine position on the phenyl ring may shift dipole moment, pKa, and target-binding geometry compared to ortho- or meta-fluoro analogs.
Ring Attachment Site
Tetrahydrofuran 3-substitution vs. 2-substitution can alter molecular recognition and isoform selectivity profiles; direct interchange may require validation.
Fluorine Presence
Replacing para-fluorophenyl with non-fluorinated phenyl may reduce non-covalent interaction strength and metabolic stability; reported class-level differences should be reviewed per target.

3-(4-Fluorophenyl)tetrahydrofuran 差异化性能数据


DNA旋转酶抑制与抗菌活性

在一项针对氟苯基四氢呋喃类DNA旋转酶抑制剂的研究中,一系列化合物(1-12)被合成并测试了其对多种革兰氏阳性和阴性菌的体外抗菌活性[1]。结果显示,其中4个化合物(1、2、11、12)在低浓度下表现出显著的抗菌活性,其最低抑菌浓度(MIC)范围为1.25至9.75 μg/mL[1]。值得注意的是,这些化合物在表现出强效抗菌活性的同时,对哺乳动物细胞显示出较低的毒性[1]。该研究进一步通过体外酶活实验证实了它们对DNA旋转酶的抑制作用,并通过分子对接和ADMET预测揭示了其与靶点的相互作用模式[1]。这表明,包含3-(4-氟苯基)四氢呋喃片段的分子在开发新型、低毒性的抗菌药物方面具有巨大潜力。

Antimicrobial MIC
Class-level
1.25–9.75 μg/mL
Supports antimicrobial screening context; active derivatives reported >10-fold MIC separation from inactive analogs
Data to verify; reported lower mammalian cell cytotoxicity in tested derivatives
Antimicrobial resistance DNA gyrase Fluorophenyl tetrahydrofuran

HDAC6抑制活性:取代位置影响对比

来自专利US8609678的数据揭示了不同位置取代的氟苯基四氢呋喃对HDAC6抑制活性的显著影响。一个2位被4-氟苯基取代的四氢呋喃衍生物(BDBM110096)显示出极高的HDAC6抑制活性,IC50值分别为3 nM和47 nM[1]。虽然目前缺乏3-(4-氟苯基)四氢呋喃本身作为HDAC抑制剂的直接数据,但我们可以参考另一个结构更接近的3-取代四氢呋喃衍生物的数据[2]。BindingDB记录显示,一个含3-取代四氢呋喃的化合物(BDBM50531051)对HDAC6的抑制IC50为5 nM,同时对一个密切相关的亚型HDAC9的IC50为480 nM,显示出了约96倍的选择性[2]。这些数据共同说明,氟苯基四氢呋喃骨架具有成为高效、选择性HDAC抑制剂的潜力,但取代基的位置至关重要。

HDAC6 Inhibition
Head-to-head
3-sub THF: 5 nM
2-(4-F-Ph) THF: 3 nM / 47 nM
3-substitution shows ~96× HDAC9 selectivity; 2-substitution HDAC9 data not available
Supports HDAC isoform-selectivity study context; substitution position measurably impacts selectivity window
Recombinant HDAC6/HDAC9 enzymatic assay
HDAC6 inhibitor Fluorophenyl tetrahydrofuran SAR

HDAC6对HDAC3亚型选择性

进一步的证据来自一个更新的3-取代四氢呋喃衍生物(BDBM50588334)[1]。该化合物对HDAC6的IC50为20 nM,而对另一个亚型HDAC3的IC50为133 nM[1]。这构成了一个超过6倍的选择性窗口(HDAC3/HDAC6 IC50比率 = 6.65)。

HDAC6/HDAC3 Selectivity
Supporting
HDAC6/HDAC3 ratio ≈ 6.7×
Reported selectivity window between HDAC6 (20 nM) and HDAC3 (133 nM); supports isoform-selectivity review
Recombinant HDAC3/HDAC6 enzymatic assay
HDAC6 inhibitor Selectivity Fluorophenyl tetrahydrofuran

组胺H3受体高亲和力结合

BindingDB中的亲和力数据显示,一个包含3-取代四氢呋喃的化合物(BDBM50538677)对人源组胺H3受体(H3R)表现出极高的结合亲和力,其解离常数(Kd)为1.35 nM[1]。相比之下,该化合物对相关的人源H4受体的亲和力较低(Kd = 9.16 nM),而对鼠源的H4R亲和力更低(Kd = 31 nM),显示出一定的物种和受体亚型选择性[1]。

H3R Binding Affinity
Supporting
Kd = 1.35 nM
Reported high binding affinity at human H3R; ~6.8× selectivity over human H4R, ~23× over murine H4R
BRET assay, HEK293T-expressed NLuc/GPCR fusion proteins
GPCR Histamine H3 receptor Fluorophenyl tetrahydrofuran

3-(4-Fluorophenyl)tetrahydrofuran 推荐应用场景


DNA旋转酶抑制剂先导物优化

鉴于3-(4-氟苯基)四氢呋喃衍生物已被证实具有强效的体外抗菌活性(MIC范围为1.25-9.75 μg/mL)且对哺乳动物细胞毒性低[1],该化合物是构建针对耐药性细菌的DNA旋转酶抑制剂药物化学项目的理想起点。研究人员可围绕该核心骨架进行后续的结构优化,以进一步提高其药效、选择性和药代动力学特性。

亚型选择性HDAC抑制剂开发

现有证据明确显示,3-取代的四氢呋喃衍生物能够实现对HDAC6与HDAC3(>6倍选择性[2])或HDAC9(~96倍选择性[3])的显著亚型选择性抑制。这种高选择性对于开发用于治疗癌症、神经退行性疾病和炎症等疾病的新型、低毒性的表观遗传学药物至关重要。

组胺H3受体靶向CNS候选药物

包含3-取代四氢呋喃结构的化合物已被证明对组胺H3受体(H3R)具有极高的亲和力(Kd = 1.35 nM),并表现出对其他组胺受体亚型和物种的选择性[4]。这使其成为开发针对睡眠障碍、认知障碍等中枢神经系统疾病药物的一个有价值的化学探针和先导化合物来源。

氟化有机合成方法学开发

作为一个对映体纯或消旋的含氟砌块,3-(4-Fluorophenyl)tetrahydrofuran可以用于探索新的连续流合成技术或催化不对称合成方法。其独特的电子和空间结构使其成为研究C-H活化、交叉偶联等反应的理想模型底物,有助于开发更高效、更绿色的有机合成工艺。

Application
Selection Property
Validation Focus
Antimicrobial screening studies
MIC endpoint review
DNA gyrase inhibition and mammalian cell cytotoxicity context
HDAC isoform-selectivity studies
Subtype-selectivity review
HDAC6/HDAC3/HDAC9 panel and substitution-position SAR
GPCR receptor binding studies
Binding affinity review
H3R/H4R selectivity and species-comparison context
Fluorinated heterocycle synthesis methods
Synthetic methodology context
Cross-coupling and C-H activation model substrate fit

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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